molecular formula C8H8N2O2 B13967900 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde

6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde

Cat. No.: B13967900
M. Wt: 164.16 g/mol
InChI Key: STWGZXGMRBLSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine-2-carbaldehyde is a fused heterocyclic compound featuring a pyran ring fused to a pyrimidine core, with a reactive aldehyde group at position 2. Its structural uniqueness lies in the bicyclic scaffold, which enables diverse interactions with biological targets. This compound has gained prominence in medicinal chemistry due to its role as a hedgehog (Hh) signaling pathway inhibitor, a critical target in cancer therapeutics. In vitro studies demonstrate its superior potency compared to the benchmark inhibitor GDC-0449, with compound 18 (a derivative) showing moderate pharmacokinetic properties in vivo .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c11-5-7-9-4-6-2-1-3-12-8(6)10-7/h4-5H,1-3H2

InChI Key

STWGZXGMRBLSSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2OC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of an aldehyde with a pyrimidine derivative under acidic or basic conditions. The reaction often requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde primarily involves the inhibition of the hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and tissue patterning. By inhibiting key components of this pathway, such as the smoothened receptor, the compound can potentially halt the progression of certain cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrano[2,3-d]pyrimidine Derivatives
  • 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine Derivatives (e.g., Compound 18) Key Features: Aldehyde group at position 2 enhances electrophilicity, facilitating covalent interactions with biological targets. Biological Activity: Inhibits Hh pathway (IC₅₀ < 1 µM for compound 14 and 18) by binding to Smoothened (SMO) receptors . Pharmacokinetics: Moderate bioavailability in vivo, with a plasma half-life of ~4 hours in murine models .
  • Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate Key Features: Carboxylate and hydroxyl groups improve solubility but reduce membrane permeability. Biological Activity: Broad-spectrum antimicrobial and anticancer activity, though less potent in Hh inhibition compared to the carbaldehyde derivative .
Pyrrolo[2,3-d]pyrimidine Derivatives
  • Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
    • Key Features : Pyrrolidine ring instead of pyran, with a methyl ester group.
    • Biological Activity : ATR kinase inhibition (IC₅₀ = 50 nM) and antibacterial activity against Gram-positive pathogens .
Thiopyrano[3,4-d]oxazole Derivatives
  • 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde Key Features: Sulfur atom in the pyran ring enhances metabolic stability.

Pharmacological Profile Comparison

Compound Class Target Pathway IC₅₀ / MIC Key Structural Feature Reference
Pyrano[2,3-d]pyrimidine-2-carbaldehyde Hedgehog signaling <1 µM (SMO) Aldehyde at C2
Pyrrolo[2,3-d]pyrimidine-2-carboxylate ATR kinase 50 nM Methyl ester at C2
Thiopyrano[3,4-d]oxazole Fungal enzymes 8 µg/mL Sulfur in fused ring
Pyrano[3,2-d]thiazol-7-ol Cancer cell proliferation 10 µM (HeLa cells) Hydroxyl and thiazole groups

Functional Group Impact on Bioactivity

  • Aldehyde Group : Enhances electrophilicity and covalent binding to cysteine residues in SMO receptors, critical for Hh pathway inhibition .
  • Carboxylate/Hydroxyl Groups : Improve solubility but limit blood-brain barrier penetration, reducing efficacy in CNS cancers .
  • Methyl Ester : Increases metabolic stability but reduces target affinity compared to aldehyde derivatives .

Unique Advantages of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine-2-carbaldehyde

  • Selectivity : High specificity for Hh pathway components (e.g., SMO) over off-target kinases .
  • Modifiability : The aldehyde group allows for facile derivatization to optimize pharmacokinetics .
  • Therapeutic Potential: Demonstrated efficacy in basal cell carcinoma models, with ongoing clinical trials for solid tumors .

Biological Activity

6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) related to this compound, focusing on its anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis of this compound has been explored through various methods. A notable one-pot three-component condensation reaction involving p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid in the presence of catalysts such as zinc oxide has been reported. This method is efficient and aligns with green chemistry principles .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrano[2,3-D]pyrimidine derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase-2 (COX-2) activity, an enzyme critical in the inflammatory process.

Key Findings:

  • IC50 Values: The IC50 value for COX-2 inhibition was reported at 0.04 ± 0.09 μmol, comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .
  • In Vivo Studies: In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, derivatives exhibited anti-inflammatory effects similar to indomethacin .
CompoundIC50 (μmol)Reference
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01
IndomethacinED50 = 9.17 μM

Antimicrobial Activity

The antimicrobial evaluation of derivatives of this compound has also been significant. In vitro studies have shown promising results against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Several derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial activity .
  • Biofilm Inhibition: The compounds exhibited the ability to inhibit biofilm formation by pathogenic bacteria, which is crucial for their virulence and resistance .
DerivativeMIC (μg/mL)Activity
Compound 7b0.22 - 0.25Excellent
Staphylococcus aureus-Target Pathogen
Staphylococcus epidermidis-Target Pathogen

Structure-Activity Relationships (SAR)

The understanding of SAR for pyrano[2,3-D]pyrimidine derivatives has been essential in optimizing their biological activities. Studies suggest that electron-releasing substituents enhance anti-inflammatory activity significantly.

Notable Observations:

  • Compounds with electron-releasing groups showed increased COX-2 inhibitory effects.
  • The presence of chloromethyl groups at position-2 of the pyrimidine skeleton was linked to improved anti-inflammatory profiles .

Case Studies

  • In Vivo Efficacy: A study demonstrated that the administration of a pyrano[2,3-D]pyrimidine derivative significantly reduced inflammation in rat models compared to controls.
    • Methodology: The model involved inducing inflammation through carrageenan injection followed by treatment with the compound.
    • Results: Notable reduction in paw swelling was observed.
  • Toxicity Assessments: Preliminary toxicity studies indicated that certain derivatives had minimal degenerative changes in vital organs upon administration at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.